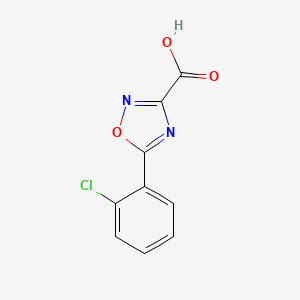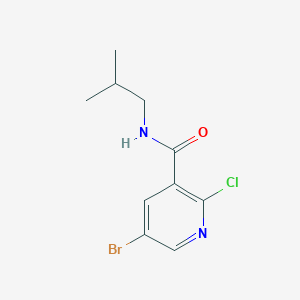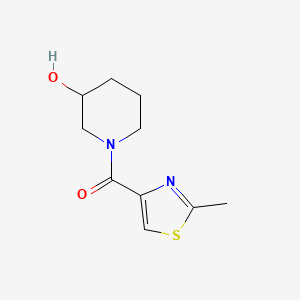
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
The compound “5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as ketamine and chalcones have been synthesized using various methods . For instance, ketamine synthesis involves a five-step process using a hydroxy ketone intermediate . Chalcones and their derivatives have been synthesized revealing an array of pharmacological and biological effects .Scientific Research Applications
Synthesis of Derivatives
- 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a precursor in synthesizing various oxadiazole derivatives. For instance, Santilli and Morris (1979) discussed the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives from similar compounds (A. A. Santilli & R. Morris, 1979).
Applications in Chemistry
- Oxadiazole compounds, similar to 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, are used in chemical syntheses. For example, Zheng (2004) reported on synthesizing 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation, indicating the chemical versatility of these compounds (Li Zheng, 2004).
Molecular Structure and Rearrangement
- Research by Potkin et al. (2012) described the molecular structure and rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles, highlighting the structural dynamics of oxadiazole compounds (V. Potkin, S. K. Petkevich, A. Lyakhov, & L. Ivashkevich, 2012).
Supramolecular Complex Formation
- Reichert et al. (2001) explored the binding interactions of 1,2,4-oxadiazol-5-ones, related to 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, in forming non-covalent complexes with an imidazoline base, demonstrating the potential for creating supramolecular structures (A. Reichert, R. Fröhlich, R. Ferguson, & A. Kraft, 2001).
Novel Synthesis Methods
- The synthesis of novel heterocyclic compounds based on 5-aryl-1,3,4-oxadiazole, related to the compound , was explored by Abbas et al. (2017). This study highlights the innovation in synthetic methods for oxadiazole derivatives (Z. Abbas, Dhuha Faruq Hussain, & R. M. Shakir, 2017).
Biological Activity Prediction
- Kharchenko et al. (2008) developed new oxadiazole derivatives and predicted their biological activity, suggesting the potential biological relevance of compounds like 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (Y. Kharchenko, O. S. Detistov, & V. Orlov, 2008).
Antibacterial Studies
- Jain et al. (2009) synthesized and studied the antibacterial activity of oxadiazole derivatives, indicating the potential antimicrobial applications of 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid related compounds (N. Jain, D. Pathak, P. Mishra, & Saurabh Jain, 2009).
properties
IUPAC Name |
5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSZRKMKBNNYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464958.png)
![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1464959.png)




![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1464965.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)
![1-[3-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1464968.png)
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)
